Oxan-2-ylmethanesulfonyl fluoride
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Overview
Description
Oxan-2-ylmethanesulfonyl fluoride is a synthetic molecule belonging to the class of sulfonyl fluorides. It has the molecular formula C6H11FO3S and a molecular weight of 182.21 g/mol . This compound is known for its stability and reactivity balance, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Oxan-2-ylmethanesulfonyl fluoride is a type of sulfonyl fluoride . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group, with diverse applications being reported .
Mode of Action
There is evidence that fluoride inhibits the demineralization of enamel, enhances remineralization, and inhibits bacterial enzymes . This suggests that this compound may interact with its targets in a similar manner, promoting remineralization and inhibiting demineralization.
Biochemical Pathways
For instance, fluoride can reduce tooth mineral solubility by exchanging for hydroxyl groups and reducing carbonate content .
Pharmacokinetics
The pharmacokinetics of fluoride are primarily governed by ph and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion
Result of Action
Sulfonyl fluorides are known to have a balance of reactivity and stability that is attractive for various applications . They are resistant to hydrolysis under physiological conditions, which provides opportunities for synthetic chemists .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a liquid at room temperature and is volatile . This suggests that temperature and pressure could influence its stability and efficacy. Furthermore, the presence of fluoride in the environment can lead to a wide range of health effects, indicating that environmental fluoride levels could potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxan-2-ylmethanesulfonyl fluoride can be synthesized through a one-pot method from sulfonates or sulfonic acids . This process involves mild reaction conditions and readily available reagents, making it efficient and easy to handle . Another method involves the direct fluorosulfonylation with fluorosulfonyl radicals, which is a concise and efficient approach .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxan-2-ylmethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability allows it to be used in various oxidative and reductive environments.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols . The reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters .
Scientific Research Applications
Oxan-2-ylmethanesulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxan-2-ylmethanesulfonyl fluoride include other sulfonyl fluorides such as:
2-nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-aminoethyl)benzenesulfonyl fluoride: Used as a serine protease inhibitor.
Uniqueness
This compound is unique due to its balanced stability and reactivity, making it suitable for a wide range of applications . Its ability to selectively modify proteins covalently sets it apart from other sulfonyl fluorides, providing a valuable tool for chemical biology and medicinal chemistry .
Properties
IUPAC Name |
oxan-2-ylmethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFMJEMGBYHGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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